molecular formula C22H23N3O2S B2544394 (E)-5-(4-methoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 376373-35-2

(E)-5-(4-methoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No. B2544394
M. Wt: 393.51
InChI Key: OQFPBSNRSDEJHY-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(4-methoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one, also known as MBPT, is a thiazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

  • A study highlighted the synthesis of derivatives similar to the specified compound and their evaluation for antimicrobial activity. The research demonstrated moderate to good antimicrobial effectiveness, suggesting potential applications in developing antimicrobial agents (Mhaske et al., 2014).

Antifungal and Antibacterial Effects

  • Research on sulfur-containing pyrazole-pyridine hybrids, including compounds structurally related to the specified molecule, showed prominent activity against E. coli and C. albicans. This indicates potential use in combating specific bacterial and fungal infections (Desai et al., 2022).

Bioactivities of Piperazine Derivatives

  • A study on Mannich bases with piperazine derivatives, similar in structure to the specified compound, showed significant cytotoxic/anticancer and carbonic anhydrase inhibitory effects, indicating potential applications in cancer therapy and enzyme inhibition (Gul et al., 2019).

Anti-Inflammatory and Analgesic Properties

  • Novel compounds with structural similarities to the specified molecule were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives showed high inhibitory activity on COX-2, suggesting potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antibacterial Drug Design

  • A study involved the synthesis of piperazine-based benzothiazolyl-4-thiazolidinones, similar to the specified compound, showing potent antibacterial effects against various strains. This indicates the compound's potential in antibacterial drug development (Patel & Park, 2014).

properties

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-16-3-7-18(8-4-16)24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-17-5-9-19(27-2)10-6-17/h3-10,15H,11-14H2,1-2H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFPBSNRSDEJHY-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OC)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OC)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-methoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

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